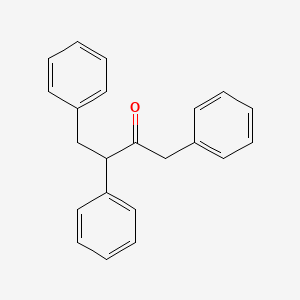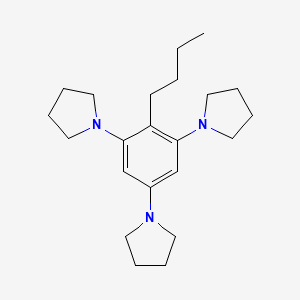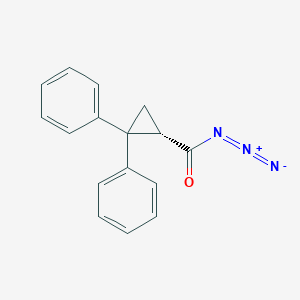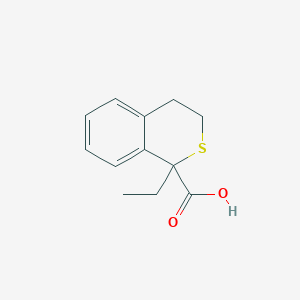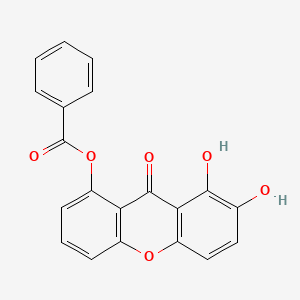
7,8-Dihydroxy-9-oxo-9H-xanthen-1-YL benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dihydroxy-9-oxo-9H-xanthen-1-YL benzoate is a chemical compound belonging to the xanthone family Xanthones are oxygen-containing heterocycles known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydroxy-9-oxo-9H-xanthen-1-YL benzoate typically involves the condensation of salicylic acid or its derivatives with phenol derivatives. This reaction is often facilitated by dehydrating agents such as acetic anhydride or zinc chloride/phosphoryl chloride . The classical Grover, Shah, and Shah reaction is a common method used for synthesizing xanthones .
Industrial Production Methods: Industrial production of xanthone derivatives, including this compound, often employs microwave heating to enhance reaction rates and yields . The use of metal catalysts such as palladium, ruthenium, and copper is also prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 7,8-Dihydroxy-9-oxo-9H-xanthen-1-YL benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are typical, using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
7,8-Dihydroxy-9-oxo-9H-xanthen-1-YL benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Explored for its anti-cancer properties and its ability to modulate various biological pathways.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 7,8-Dihydroxy-9-oxo-9H-xanthen-1-YL benzoate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals, thereby reducing oxidative stress.
Anti-inflammatory Activity: Modulates the production of pro-inflammatory cytokines and enhances the activity of anti-inflammatory cytokines.
Anti-cancer Activity: Induces apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
α-Mangostin: Known for its potent antioxidant and anti-inflammatory properties.
γ-Mangostin: Exhibits strong anti-cancer activity.
1,3-Dihydroxy-9H-xanthen-9-one: Another xanthone derivative with significant biological activities.
Uniqueness: 7,8-Dihydroxy-9-oxo-9H-xanthen-1-YL benzoate stands out due to its unique combination of hydroxyl and benzoate groups, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
63515-54-8 |
|---|---|
Molecular Formula |
C20H12O6 |
Molecular Weight |
348.3 g/mol |
IUPAC Name |
(7,8-dihydroxy-9-oxoxanthen-1-yl) benzoate |
InChI |
InChI=1S/C20H12O6/c21-12-9-10-15-17(18(12)22)19(23)16-13(25-15)7-4-8-14(16)26-20(24)11-5-2-1-3-6-11/h1-10,21-22H |
InChI Key |
GJFADOSLLIWRCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=CC3=C2C(=O)C4=C(O3)C=CC(=C4O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-tert-Butyl-4-iodobicyclo[2.2.1]heptane](/img/structure/B14514770.png)
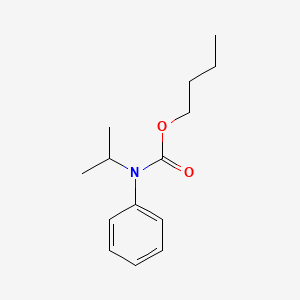
![2-[(2,2-Dichloroethenyl)carbamoyl]phenyl dodecanoate](/img/structure/B14514788.png)
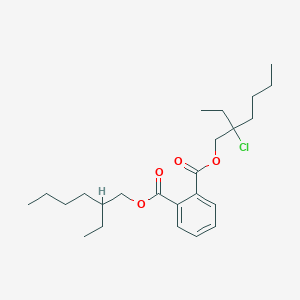


![3,3'-Dioxa-6,6'-spirobi[bicyclo[3.1.0]hexane]-2,2',4,4'-tetrone](/img/structure/B14514810.png)
